molecular formula C16H12BrF B14348610 9-Bromo-10-(2-fluoroethyl)anthracene CAS No. 90867-01-9

9-Bromo-10-(2-fluoroethyl)anthracene

Cat. No.: B14348610
CAS No.: 90867-01-9
M. Wt: 303.17 g/mol
InChI Key: DZQNOKMNVOUKSG-UHFFFAOYSA-N
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Description

9-Bromo-10-(2-fluoroethyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of bromine and fluoroethyl groups to the anthracene structure modifies its chemical and physical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-(2-fluoroethyl)anthracene typically involves the bromination of anthracene followed by the introduction of the fluoroethyl group. One common method for bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction proceeds through a radical mechanism where bromine radicals attack the anthracene at the 9-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and light conditions to ensure efficient and consistent bromination. The subsequent introduction of the fluoroethyl group can be achieved through nucleophilic substitution reactions using appropriate fluoroethylating agents.

Types of Reactions:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Fluoroethylation: Fluoroethylating agents such as fluoroethyl halides under nucleophilic substitution conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination yields 9-bromoanthracene, while fluoroethylation introduces the fluoroethyl group at the desired position.

Mechanism of Action

The mechanism by which 9-Bromo-10-(2-fluoroethyl)anthracene exerts its effects is primarily related to its ability to participate in photophysical processes. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in energy transfer processes such as triplet–triplet annihilation . This makes it valuable in applications requiring efficient light absorption and emission.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of bromine and fluoroethyl groups, which impart distinct chemical and physical properties. This combination enhances its suitability for specific applications such as photon upconversion and fluorescent probes, where both the bromine and fluoroethyl groups play a crucial role in its performance.

Properties

CAS No.

90867-01-9

Molecular Formula

C16H12BrF

Molecular Weight

303.17 g/mol

IUPAC Name

9-bromo-10-(2-fluoroethyl)anthracene

InChI

InChI=1S/C16H12BrF/c17-16-14-7-3-1-5-11(14)13(9-10-18)12-6-2-4-8-15(12)16/h1-8H,9-10H2

InChI Key

DZQNOKMNVOUKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)CCF

Origin of Product

United States

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